molecular formula C7H3Cl2NO4 B3264352 2,4-Dichloro-3-nitrobenzoic acid CAS No. 39053-42-4

2,4-Dichloro-3-nitrobenzoic acid

Cat. No. B3264352
CAS RN: 39053-42-4
M. Wt: 236.01 g/mol
InChI Key: KBQPYERMRVPJDC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitrobenzoic acid is a type of nitrogen derivative. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . It is a white to light yellow crystal powder . It can be prepared from 2,4-dichloro-5-fluorobenzoic acid .


Synthesis Analysis

This compound can be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1, whereas the corresponding bands in the spectra of aromatic nitro compounds occur at slightly lower frequencies . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

X-ray Powder Diffraction Studies

2,4-Dichloro-3-nitrobenzoic acid has been the subject of X-ray powder diffraction studies. These studies are crucial for understanding the crystal structure and physical properties of the compound. For instance, Quevedo et al. (1998) explored its structure, revealing it as monoclinic with specific unit-cell parameters, which is essential for understanding its chemical behavior and potential applications in various fields (Quevedo, Armas & Marill, 1998).

Molecular Structure Analysis

Research on similar nitrobenzoic acid compounds, like 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has included the study of molecular structures through methods like FT-IR spectrum and X-ray diffraction. These analyses help in understanding the electronic properties and molecular interactions, which are crucial for developing new materials and chemicals. Kumar et al. (2014) demonstrated this through their detailed analysis of these properties (Kumar et al., 2014).

Crystal Engineering and Halogen Bonds

This compound has also been used in crystal engineering. Oruganti et al. (2017) synthesized molecular salts with this compound, analyzing their crystal structures and the role of halogen bonds. Such studies are significant for developing new materials with specific properties, like enhanced stability or unique electronic features (Oruganti, Nechipadappu, Khade & Trivedi, 2017).

Solubility Studies

The solubility of compounds like this compound in various solvents is vital for its application in chemical processes. Studies like those by Stovall et al. (2005) use models to predict solubility in different solvents, which is crucial for pharmaceutical and industrial applications (Stovall, Givens, Keown, Hoover, Barnes, Harris, Lozano, Nguyen, Rodríguez & Acree, 2005).

Mechanism of Action

The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

2,4-dichloro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQPYERMRVPJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302489
Record name 2,4-Dichloro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39053-42-4
Record name 2,4-Dichloro-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39053-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 25 ml of fuming nitric acid and 20 ml of sulfuric acid, 25 g of 2,4-dichlorobenzoic acid was gradually added. After completion of the heat generation, the reaction mixture was poured into ice water. Precipitated solid was washed with water and dried to obtain 23.0 g of the desired product.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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